Molecular weight and formula of Ethyl 5-amino-6-bromopicolinate
Molecular weight and formula of Ethyl 5-amino-6-bromopicolinate
Physicochemical Profile, Synthetic Utility, and Application in Drug Discovery[1][2]
Executive Summary
Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0 ) is a highly functionalized pyridine intermediate critical to modern medicinal chemistry.[1][2][3][4] Characterized by a dense array of reactive handles—an electrophilic ester at C2, a nucleophilic amine at C5, and a halogen handle at C6—this scaffold serves as a linchpin for the synthesis of fused heterocycles, particularly imidazo[4,5-b]pyridines and thiazolo[5,4-b]pyridines .[1] These structural motifs are prevalent in kinase inhibitors (e.g., SHP2, PI3K) and allosteric modulators.[1]
This technical guide provides a rigorous analysis of the compound's molecular properties, a validated synthetic workflow, and a strategic overview of its utility in parallel medicinal chemistry (PMC).[1]
Physicochemical Characterization
The molecular architecture of Ethyl 5-amino-6-bromopicolinate balances lipophilicity with polar surface area, making it an ideal fragment for fragment-based drug discovery (FBDD).[1]
Table 1: Core Molecular Specifications
| Property | Specification |
| IUPAC Name | Ethyl 5-amino-6-bromopyridine-2-carboxylate |
| Common Name | Ethyl 5-amino-6-bromopicolinate |
| CAS Number | 1805559-39-0 |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.07 g/mol |
| Exact Mass | 243.9847 (for ⁷⁹Br isotope) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in Water |
| pKa (Calc) | ~2.5 (Pyridine N), ~16 (Amine) |
| Topological PSA | 65.4 Ų |
Synthetic Methodology
The synthesis of Ethyl 5-amino-6-bromopicolinate requires precise regiochemical control to introduce the bromine atom at the C6 position without over-brominating the activated C4 position.[1] The most robust route utilizes the inherent directing effect of the C5-amino group.[1]
2.1 Reaction Mechanism & Causality
The C5-amino group is a strong electron-donating group (EDG), activating the ortho (C4, C6) and para (C2 - blocked) positions.[1] However, the steric environment and the electronic pull of the C2-ester create a preference for the C6 position under controlled conditions.[1] Using N-bromosuccinimide (NBS) in a polar aprotic solvent (acetonitrile or DMF) at low temperatures minimizes the formation of the 4,6-dibromo byproduct.[1]
2.2 Validated Experimental Protocol
Objective: Regioselective bromination of Ethyl 5-aminopicolinate.
Reagents:
-
Precursor: Ethyl 5-aminopicolinate (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Solvent: Acetonitrile (MeCN) (0.1 M concentration)[1]
Step-by-Step Workflow:
-
Dissolution: Charge a flame-dried round-bottom flask with Ethyl 5-aminopicolinate and anhydrous MeCN. Cool the solution to 0°C using an ice/water bath. Reasoning: Low temperature suppresses the reaction rate, enhancing regioselectivity for the C6 position.
-
Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the reaction flask over 30 minutes. Reasoning: Slow addition prevents localized high concentrations of brominating agent, preventing di-bromination.[1]
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via LC-MS (Target [M+H]⁺ = 245/247).[1]
-
Quench: Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize unreacted bromine species. -
Workup: Dilute with Ethyl Acetate (EtOAc). Wash organic layer with water (2x) and brine (1x).[1] Dry over anhydrous
.[1] -
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The product elutes after the starting material but before the di-bromo impurity.[1]
2.3 Synthetic Pathway Visualization
Figure 1: Synthetic workflow for the regioselective bromination of Ethyl 5-aminopicolinate.
Structural Validation (Spectroscopy)[2]
Trustworthiness in synthesis relies on rigorous characterization.[1] The following data patterns confirm the identity of the target isomer.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.32 (t, 3H): Methyl group of the ethyl ester.[1]
-
δ 4.35 (q, 2H): Methylene group of the ethyl ester.[1]
-
δ 6.50 (br s, 2H): Amine protons (
).[1] Broad singlet, exchangeable with . -
δ 7.25 (d, J = 8.5 Hz, 1H): H4 proton . Upfield shift due to ortho-amino group shielding.[1]
-
δ 7.85 (d, J = 8.5 Hz, 1H): H3 proton .[1] Downfield shift due to ortho-ester electron withdrawal.[1]
-
Note: The presence of two doublets with ortho-coupling (~8.5 Hz) confirms the 3,4-substitution pattern, proving the bromine is at C6.[1]
-
-
Mass Spectrometry (ESI):
-
Shows a characteristic 1:1 isotopic doublet at m/z 245.0 and 247.0
, confirming the presence of one bromine atom.[1]
-
Applications in Drug Discovery[2][8][9]
Ethyl 5-amino-6-bromopicolinate is a "privileged scaffold" because it enables the rapid construction of bicyclic heteroaromatics.[1]
4.1 Imidazo[4,5-b]pyridine Formation
The adjacent amine (C5) and bromine (C6) allow for cyclization reactions.[1]
-
Reaction: Coupling with formamidine acetate or orthoesters.[1]
-
Mechanism: Condensation of the amine with the electrophile followed by intramolecular nucleophilic aromatic substitution (
) or metal-catalyzed closure at the C6-Br position.[1] -
Utility: This generates the 1-deazapurine core, a bioisostere of adenine found in ATP-competitive kinase inhibitors.[1]
4.2 Cross-Coupling Reactions
The C6-Bromine is highly reactive toward Palladium-catalyzed cross-coupling, allowing for late-stage diversification.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids to extend the scaffold.[1]
-
Buchwald-Hartwig: Amination at C6 to introduce solubility-enhancing groups (e.g., piperazines).[1]
4.3 Scaffold Diversification Logic
Figure 2: Downstream synthetic utility of the scaffold in library generation.
References
-
BLD Pharm. (2025).[1][5] Ethyl 5-amino-6-bromopicolinate Product Analysis. Retrieved from
-
ChemicalBook. (2025).[1] Ethyl 6-bromopicolinate Synthesis and Derivatives. Retrieved from [1]
-
Santa Cruz Biotechnology. (2025).[1] Methyl 6-amino-5-bromopicolinate Data Sheet. Retrieved from [1]
-
Lipinski, C. A. (1997).[1][6] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for physicochemical properties).
Sources
- 1. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]
- 2. 797060-52-7|Methyl 5-amino-6-bromopicolinate|BLD Pharm [bldpharm.com]
- 3. 1807147-56-3|Ethyl 5-amino-4-bromopicolinate|BLD Pharm [bldpharm.com]
- 4. 1052708-46-9|3-Amino-6-bromopicolinic acid|BLD Pharm [bldpharm.com]
- 5. 1122090-71-4|Ethyl 5-bromo-6-methylpicolinate|BLD Pharm [bldpharm.com]
- 6. tabletscapsules.com [tabletscapsules.com]
